molecular formula C5H3N5O B102375 Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one CAS No. 19359-64-9

Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one

Cat. No.: B102375
CAS No.: 19359-64-9
M. Wt: 149.11 g/mol
InChI Key: XQEVSVVNWHUODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one is a fused heterocyclic compound featuring a pyrimidine ring fused with a 1,2,4-triazine moiety. It is a core structure in natural antibiotics such as fervenulin, reumycin, and xanthothricin, which exhibit broad-spectrum antimicrobial, antifungal, and antitumor activities . Derivatives of this scaffold are synthesized via condensation of 6-hydrazinyluracil with aromatic aldehydes, followed by nitrosation and cyclization .

Properties

CAS No.

19359-64-9

Molecular Formula

C5H3N5O

Molecular Weight

149.11 g/mol

IUPAC Name

6H-pyrimido[5,4-e][1,2,4]triazin-5-one

InChI

InChI=1S/C5H3N5O/c11-5-3-4(7-1-8-5)10-9-2-6-3/h1-2H,(H,7,8,10,11)

InChI Key

XQEVSVVNWHUODM-UHFFFAOYSA-N

SMILES

C1=NC2=C(C(=O)N1)N=CN=N2

Isomeric SMILES

C1=NC(=O)C2=NC=NNC2=N1

Canonical SMILES

C1=NC(=O)C2=NC=NNC2=N1

Synonyms

Pyrimido[5,4-e]-1,2,4-triazin-5(6H)-one (9CI)

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one derivatives have been synthesized and evaluated for their anticancer activities. A study demonstrated that several newly synthesized compounds exhibited cytotoxic effects against human lung carcinoma cells (A549). Notably, one compound showed an IC50 value of 3.6 μM, indicating potent anticancer activity. The synthesis involved the condensation of 6-hydrazinyluracil with various aromatic aldehydes followed by nitrosation and cyclization processes .

Table 1: Anticancer Activity of this compound Derivatives

Compound IDStructureIC50 (μM)Cell Line
6b-3.6A549
9--A549
5a--A549
6e--A549

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound derivatives. A series of compounds were synthesized and tested against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. Compounds with electron-withdrawing groups showed enhanced antimicrobial efficacy, with some achieving sensitivity rates comparable to established antibiotics .

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDBacterial StrainSensitivity (%)
15aStaphylococcus aureus100
15fEscherichia coli90
15gPseudomonas aeruginosa85

Viral Infection Treatment

Another promising application is in the treatment of viral infections such as Hepatitis C Virus (HCV). Novel derivatives of this compound have been identified as potential inhibitors of HCV replication. These compounds act by disrupting the viral life cycle at various stages and have shown effectiveness in preclinical models .

Case Study 1: Anticancer Efficacy

In a comprehensive study involving the synthesis of various pyrimido derivatives, researchers found that specific modifications to the triazine ring significantly enhanced anticancer activity. The study utilized in vitro assays to evaluate the cytotoxicity against multiple cancer cell lines and established structure-activity relationships that guided further optimization of these compounds .

Case Study 2: Antiviral Activity

A detailed investigation into the antiviral properties of pyrimido derivatives revealed their capacity to inhibit HCV replication effectively. The study employed both in vitro and in vivo models to assess the efficacy and safety profiles of these compounds. Results indicated a promising therapeutic index that warrants further clinical exploration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one derivatives with other heterocyclic compounds in terms of synthesis, bioactivity, and structural features:

Compound Class Structural Features Key Biological Activities IC₅₀/EC₅₀ (μM) References
This compound derivatives Fused pyrimidine-triazine core with substituents at N1, C3, and N8 positions . Antitumor (A549: IC₅₀ 3.6 μM), cytoprotective (CC₅₀/EC₅₀ ratio up to 92), anti-HIV . 3.6 (6b)
Pyrazolopyrimidines Isomeric purine analogues with pyrazole fused to pyrimidine . Anticancer (A549: IC₅₀ 4.8–9.2 μM), antimicrobial, antihypertensive . 4.8–9.2
Pyrido[2,3-d]pyrimidin-4(3H)-ones Two heteroaromatic rings; derivatives include triazolo- and quinazoline-fused systems . Anticancer (breast cancer: comparable to 5-fluorouracil) . Not reported
Thiazolo[5,4-e]triazolo-pyrimidines Thiazole and triazole fused to pyrimidine . Antimicrobial (MICs comparable to tetracycline), antitumor . MIC: 0.5–2 μg/mL
Pyrimido[5,4-e][1,4]thiazepines Pyrimidine fused with thiazepine; sulfur atom enhances bioavailability . Anticancer (unspecified targets), structural diversity for lead optimization . Not reported
Pyrimido-triazine-diamines Diamine substituents at C5/C7; optimized for PTP1B inhibition . Antidiabetic (PTP1B inhibitors), metabolic stability in microsomes . PTP1B IC₅₀: <1 μM

Key Differentiators of this compound

Antitumor Potency : Compound 6b (3-aryl-8-propyl derivative) exhibits superior cytotoxicity against A549 cells (IC₅₀ 3.6 μM) compared to pyrazolopyrimidines (IC₅₀ 4.8–9.2 μM) .

Cytoprotective Effects: Derivatives like 1f demonstrate a high CC₅₀/EC₅₀ ratio (92), protecting cells from rotenone-induced toxicity while maintaining low cytotoxicity .

Synthetic Flexibility : Substituents at N1, C3, and N8 can be tailored via hydrazone intermediates or alkylation, enabling diverse pharmacological profiles .

Metabolic Stability : Unlike pyrazolopyrimidines, certain pyrimidotriazinediones show high stability in rat microsomes, enhancing their drug-likeness .

Limitations and Challenges

  • Solubility Issues: Pyrimidotriazinediones often require DMF/ethanol crystallization, complicating formulation .
  • Selectivity: While potent against A549, some derivatives show weaker activity in breast cancer models compared to pyrido[2,3-d]pyrimidinones .

Research Findings and Data

Anticancer Activity (Selected Compounds)

Compound Structure Cell Line IC₅₀ (μM) Reference
6b 3-(4-Cl-phenyl)-8-propyl derivative A549 3.6
9 Pyrazolopyrimidine A549 5.2
4b Thiazolotriazolopyrimidine MCF-7 0.5 μg/mL

Preparation Methods

Formation of Hydrazone Precursors

The foundational approach to synthesizing pyrimido[5,4-e]triazin-5(8H)-one involves the preparation of hydrazone intermediates. Monosubstituted hydrazines (e.g., arylhydrazines) are condensed with aromatic aldehydes in ethanol or tetrahydrofuran (THF) under reflux conditions. For example, phenylhydrazine reacts with benzaldehyde to yield arylidenehydrazones, which precipitate upon cooling. This step is critical for introducing aromatic diversity at the C3 position of the final triazine scaffold. Aluminum trichloride (AlCl₃) is often employed as a catalyst to enhance electrophilic activation, particularly when less reactive aldehydes are used.

Condensation with Chlorouracil Derivatives

Hydrazones are subsequently reacted with 6-chloro-3-methyl-5-nitrouracil, a pre-functionalized uracil derivative, to construct the pyrimidine-triazine fused system. The reaction proceeds via nucleophilic displacement of the chlorine atom by the hydrazone’s amine group, facilitated by AlCl₃ in refluxing THF. This step generates 6-(2-arylidene-1-substituted-hydrazinyl)-3-methyl-5-nitrouracils, which serve as direct precursors for cyclization.

Reductive Ring Closure

The final cyclization step employs reductive conditions to convert the nitro group into an amine, enabling intramolecular attack on the adjacent carbonyl. Sodium dithionite (Na₂S₂O₄) in aqueous alkaline media is a common reductant, yielding the pyrimidotriazine core with a single ketone at position 5. This method allows for the incorporation of alkyl or aryl groups at the N1 position, depending on the hydrazine starting material.

Table 1: Representative Hydrazone-Based Synthesis Conditions

Starting MaterialReagent/ConditionsIntermediateYield (%)Reference
Phenylhydrazine + BenzaldehydeEthanol, reflux, 2 hrBenzaldehyde hydrazone85–90
Hydrazone + 6-Chloro-3-methyl-5-nitrouracilAlCl₃, THF, reflux, 4 hr6-(2-Benzylidenehydrazinyl)uracil75–80
Nitrouracil intermediateNa₂S₂O₄, NaOH, H₂O, 60°CPyrimidotriazin-5(8H)-one70–75

Nitrosation and Intramolecular Cyclization

Hydrazone Nitrosation

An alternative route involves the nitrosation of 6-hydrazinyluracil derivatives. Condensation of 6-hydrazinyluracil with aromatic aldehydes in ethanol at room temperature generates hydrazones, which are treated with in situ-generated nitrous acid (HNO₂). The nitroso group introduced at position 5 activates the hydrazone for cyclization, forming the triazine ring.

Acid-Catalyzed Cyclization

Under acidic conditions (e.g., HCl/NaNO₂), the nitroso intermediate undergoes intramolecular cyclization, eliminating water and forming the pyrimido[5,4-e]triazin-5(8H)-one scaffold. This method is notable for its simplicity and avoidance of metal catalysts, though yields are sensitive to the electronic nature of the aryl substituents.

Table 2: Nitrosation-Cyclization Protocol

SubstrateNitrosation AgentCyclization ConditionsProductYield (%)Reference
6-Hydrazinyluracil + 4-ChlorobenzaldehydeNaNO₂, HCl, 0–5°CHCl, reflux, 3 hr3-(4-Chlorophenyl) derivative68
6-Hydrazinyluracil + 4-NitrobenzaldehydeNaNO₂, H₂SO₄, 0°CH₂SO₄, 60°C, 2 hr3-(4-Nitrophenyl) derivative72

Methylhydrazine-Mediated Regioselective Alkylation

Methylhydrazine as a Surrogate

Replacing hydrazine with methylhydrazine enables regioselective functionalization at the N8 position. Methylhydrazine reacts with aldehydes to form N-methylhydrazones, which undergo cyclization with chlorouracil derivatives under milder conditions. This strategy avoids competing N1 alkylation, ensuring a single regioisomer.

Post-Cyclization Alkylation

The N8-H group in the cyclized product can be further alkylated using alkyl or alkaryl halides (e.g., benzyl bromide) in dimethylformamide (DMF) with potassium carbonate as a base. This step introduces structural diversity without requiring complex protecting group strategies.

DMF-DMA Assisted Cyclocondensation

Dual Role of DMF-DMA

Dimethylformamide-dimethylacetal (DMF-DMA) serves as both a methylating agent and cyclizing agent. Reaction of hydrazones with DMF-DMA in refluxing DMF induces simultaneous methyl group transfer and cyclization, forming the pyrimidotriazine core. This method is advantageous for its one-pot simplicity and compatibility with electron-deficient aldehydes.

Mechanistic Insights

The reaction proceeds via initial formation of an enamine intermediate, which undergoes nucleophilic attack on the adjacent carbonyl group. Subsequent elimination of dimethylamine completes the cyclization, yielding the target compound with a methyl group at the N1 position.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Pyrimidotriazine Synthesis

MethodKey AdvantagesLimitationsTypical Yield (%)Reference
Hydrazone CyclizationHigh regioselectivityRequires metal catalysts70–80
Nitrosation-CyclizationAcid-catalyzed, metal-freeSensitive to substituents65–75
Methylhydrazine StrategyN8 functionalizationLimited to methyl derivatives75–85
DMF-DMA AssistedOne-pot procedureRequires anhydrous conditions60–70

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one, and how do reaction conditions influence product purity?

  • Methodology : The compound can be synthesized via:

  • Chloride displacement : Reacting 5-chloro-1,2-dihydropyrimido[5,4-e]-as-triazine with sodium azide (NaN₃) in aqueous ethanol, yielding 5-aminopyrimido[5,4-e]-as-triazine intermediates. Acidic conditions facilitate nucleophilic substitution (e.g., with ethylamine or hydrazine) .
  • Thiolation : Treatment of 5-chloro derivatives with sodium hydrosulfide (NaSH) or thiourea under HCl produces pyrimido[5,4-e]-as-triazine-5(6H)-thione, a precursor for further functionalization .
    • Key considerations : Monitor reaction pH and temperature to avoid side reactions (e.g., ring-opening in neutral conditions) .

Q. How is the structural integrity of this compound validated experimentally?

  • Analytical techniques :

  • UV-Vis spectroscopy : Confirm heteroaromaticity via characteristic absorption bands (e.g., λmax ~260–300 nm for pyrimidine rings) .
  • Mass spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., C₉H₆N₆O requires m/z ≈ 214.06) .
  • X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding networks, critical for understanding reactivity .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .
  • Stability : Avoid prolonged exposure to strong acids/bases to prevent ring degradation. Store at –20°C under inert atmosphere .

Advanced Research Questions

Q. How do substituents at the 5-position modulate biological activity, and what mechanistic insights exist?

  • Structure-activity relationships (SAR) :

  • Amino groups : 5-Amino derivatives exhibit kinase inhibitory activity (e.g., Lck kinase inhibition with IC₅₀ < 1 µM) .
  • Fluorine substitution : Fluorinated analogs show enhanced bioavailability and CDK2 inhibition (IC₅₀ ~0.8 µM) via hydrophobic interactions in ATP-binding pockets .
    • Experimental validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular docking (e.g., AutoDock Vina) to predict binding poses .

Q. What strategies resolve contradictions in reaction outcomes during nucleophilic substitutions?

  • Case study : Discrepancies in 5-alkylthio derivative yields arise from competing pathways:

  • Pathway A : Direct displacement of chloride by thiols under acidic conditions (yields >70%) .
  • Pathway B : Ring-opening via nucleophilic attack at the pyrimidine C4 position in neutral/basic media (yields <30%) .
    • Mitigation : Optimize stoichiometry (e.g., 1.2 eq. nucleophile) and use HCl (0.1 M) to suppress side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.